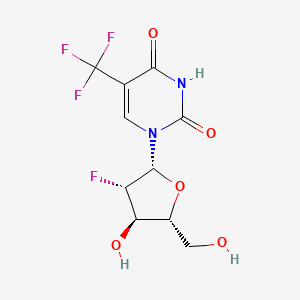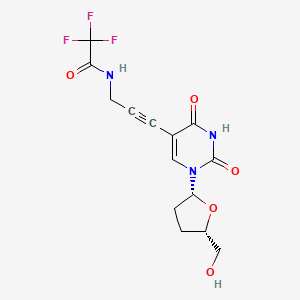![molecular formula C8H10N4O4 B3214597 6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol CAS No. 114684-92-3](/img/structure/B3214597.png)
6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol
Descripción general
Descripción
6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol, also known as DMNPY, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol is a fluorescent molecule that can be excited by light at a specific wavelength. Upon excitation, 6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol emits light at a longer wavelength, which can be detected and measured. The mechanism of action of 6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol in various applications depends on its ability to absorb and emit light, as well as its chemical and physical properties.
Biochemical and Physiological Effects:
6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol has been shown to have low toxicity and minimal effects on cellular processes, making it a useful tool for studying biological systems. In addition, 6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol has been used to label proteins and other biomolecules for imaging and detection purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol has several advantages for use in lab experiments, including its high purity, low toxicity, and ability to be easily synthesized. However, 6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol also has limitations, including its limited solubility in water and its potential for photobleaching, which can reduce its fluorescence over time.
Direcciones Futuras
There are several future directions for 6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol research, including its potential as a tool for studying cellular processes, its use in the development of new materials and devices, and its applications in biotechnology and medicine. Further research is needed to fully understand the potential of 6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol and to develop new methods for its synthesis and application.
In conclusion, 6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol is a synthetic compound that has gained attention in scientific research for its potential applications in various fields. Its unique chemical and physical properties make it a useful tool for studying biological systems, developing new materials and devices, and advancing biotechnology and medicine. Further research is needed to fully understand the potential of 6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol and to develop new methods for its synthesis and application.
Aplicaciones Científicas De Investigación
6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedical research. In material science, 6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol has been used as a building block for the synthesis of functionalized materials, such as polymers and nanoparticles. In organic electronics, 6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol has been used as a dopant for organic semiconductors, improving their electrical properties. In biomedical research, 6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol has been studied for its potential as a fluorescent probe for imaging cellular processes.
Propiedades
IUPAC Name |
6-[2-(dimethylamino)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O4/c1-11(2)4-3-5-6(12(15)16)7(13)10-8(14)9-5/h3-4H,1-2H3,(H2,9,10,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWAFVBXTFWGLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=O)NC(=O)N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(Dimethylamino)ethenyl]-5-nitropyrimidine-2,4-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B3214534.png)
![1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-3-ol](/img/structure/B3214550.png)
![{1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-yl}-carbamic acid tert-butyl ester](/img/structure/B3214555.png)



![(4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B3214588.png)
![6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3214601.png)
![4-Bromo-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B3214602.png)

